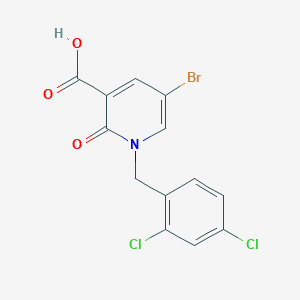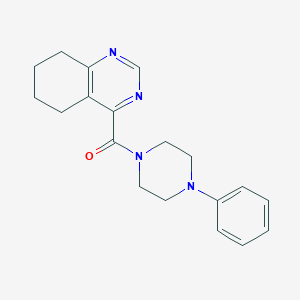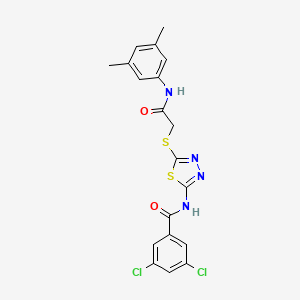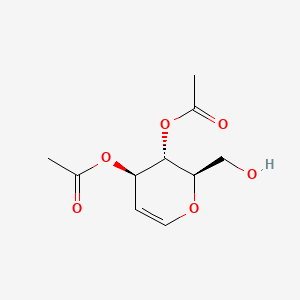![molecular formula C16H17N3OS B2859264 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol CAS No. 670270-70-9](/img/structure/B2859264.png)
2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and an aminoethanol moiety. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
作用机制
Target of Action
The primary targets of the compound “2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol” are currently unknown. The compound is structurally related to thieno[2,3-d]pyrimidin-4-yl derivatives
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidin-4-yl derivatives , it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common synthetic route starts with the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form the thieno[2,3-d]pyrimidine core. This intermediate is then subjected to chlorination and nucleophilic substitution to introduce the 3,4-dimethylphenyl group and the aminoethanol moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the aminoethanol moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
科学研究应用
2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
相似化合物的比较
Similar Compounds
- 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(3,4-Dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol is unique due to the presence of the aminoethanol moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the thieno[2,3-d]pyrimidine core.
属性
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-3-4-12(7-11(10)2)13-8-21-16-14(13)15(17-5-6-20)18-9-19-16/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBNNOWRIVGRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 6-(1-benzofuran-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2859182.png)
![10-(4-bromobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2859187.png)
![4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2859189.png)

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)


![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)
![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)
![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2859201.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol](/img/structure/B2859202.png)

